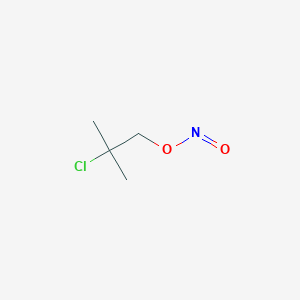![molecular formula C17H19O6- B12546459 2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate CAS No. 661492-44-0](/img/structure/B12546459.png)
2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate is a complex organic compound with a unique structure that includes both hydroxy and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with alcohols under acidic conditions. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
Applications De Recherche Scientifique
2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate exerts its effects involves interactions with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoic acid: Shares the hydroxy group but lacks the ester functionality.
Methyl 2-hydroxybenzoate: Similar ester group but different alkyl chain.
Propyl 2-hydroxybenzoate: Similar ester group with a different alkyl chain.
Uniqueness
2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
661492-44-0 |
|---|---|
Formule moléculaire |
C17H19O6- |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
2-(2-hydroxy-6-prop-2-enoxyhex-1-en-3-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C17H20O6/c1-3-10-22-11-6-9-15(12(2)18)23-17(21)14-8-5-4-7-13(14)16(19)20/h3-5,7-8,15,18H,1-2,6,9-11H2,(H,19,20)/p-1 |
Clé InChI |
YKIFTBHZMWLBMW-UHFFFAOYSA-M |
SMILES canonique |
C=CCOCCCC(C(=C)O)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


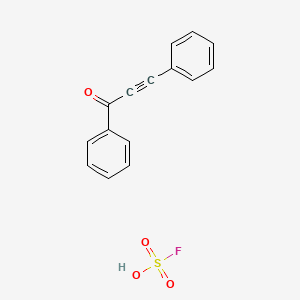
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
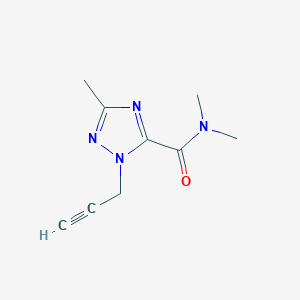
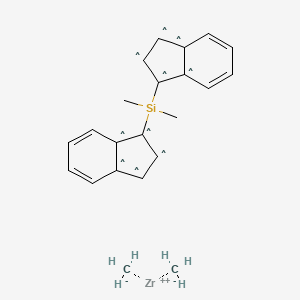
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
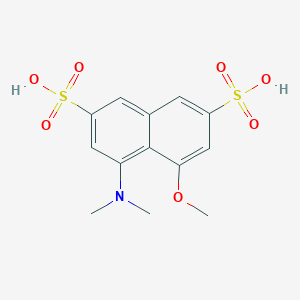
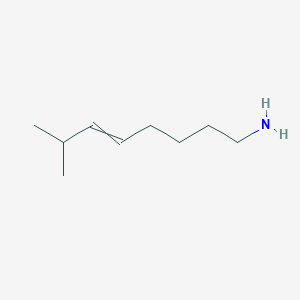
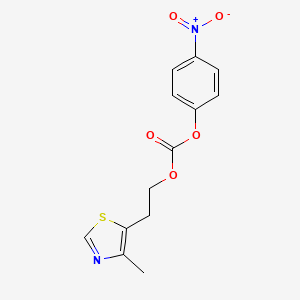

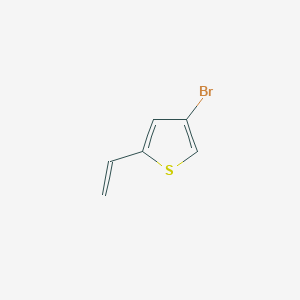
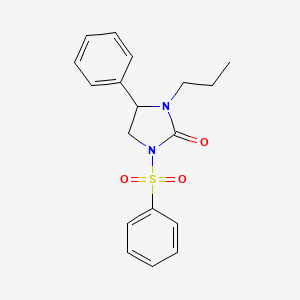
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
